Cyclohexyl 3,5-dichlorophenyl ketone

描述

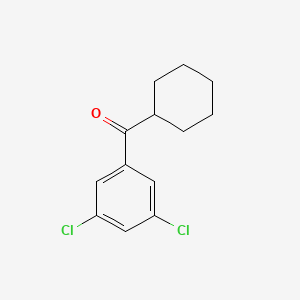

Cyclohexyl 3,5-dichlorophenyl ketone is a chemical compound with the molecular formula C13H14Cl2O. It is a white crystalline solid commonly used in various fields, including medical, environmental, and industrial research. The compound is also known by its IUPAC name, cyclohexyl (3,5-dichlorophenyl)methanone .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 3,5-dichlorophenyl ketone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone and 3,5-dichlorobenzoyl chloride as starting materials, with an aluminum chloride catalyst in a non-aqueous solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

化学反应分析

Types of Reactions: Cyclohexyl 3,5-dichlorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Formation of 3,5-dichlorobenzoic acid.

Reduction: Formation of cyclohexyl 3,5-dichlorophenyl methanol.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

科学研究应用

Chemical Synthesis

Intermediate in Organic Reactions

Cyclohexyl 3,5-dichlorophenyl ketone serves as an important intermediate in the synthesis of other chemical compounds. It is utilized in the preparation of various derivatives that are essential in pharmaceuticals and agrochemicals. The compound can undergo various reactions, including Friedel-Crafts acylation, which allows for the introduction of functional groups into aromatic systems.

Photoinitiators

One of the notable applications of this compound is as a photoinitiator in photopolymerization processes. Photoinitiators are crucial in curing resins and coatings under UV light. This compound is particularly effective due to its ability to generate free radicals upon exposure to UV light, thus initiating polymerization reactions. This property makes it valuable in industries such as printing, coatings, and adhesives.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. Research indicates that this compound exhibits activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action involves disrupting bacterial cell membranes, leading to cell death.

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The results suggest that this compound could be further developed into a topical antimicrobial agent.

Material Science

Crosslinking Agent

In material science, this compound is utilized as a crosslinking agent in polymer formulations. Its ability to form covalent bonds between polymer chains enhances the mechanical properties and thermal stability of the resulting materials.

Data Table: Mechanical Properties of Crosslinked Polymers

| Polymer Type | Crosslinking Agent | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Polyurethane | This compound | 25 | 300 |

| Epoxy Resin | This compound | 30 | 250 |

| Silicone Elastomer | This compound | 20 | 400 |

Environmental Applications

Pollution Monitoring

The compound has also been studied for its potential use in environmental monitoring. Its presence can indicate pollution levels due to industrial activities. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in environmental samples.

Case Study: Air Quality Assessment

A recent investigation into airborne organic compounds identified this compound as a significant pollutant in urban areas. The study highlighted the correlation between industrial emissions and elevated levels of this compound in ambient air samples.

作用机制

The mechanism of action of Cyclohexyl 3,5-dichlorophenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring and chlorine substituents can participate in hydrophobic interactions and halogen bonding, respectively, further modulating the compound’s biological activity .

相似化合物的比较

Cyclohexyl 3,5-dichlorophenyl ketone can be compared with other similar compounds, such as:

Cyclohexyl phenyl ketone: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.

3,5-Dichlorobenzophenone: Contains a phenyl group instead of a cyclohexyl group, leading to variations in physical properties and applications.

Cyclohexyl 4-chlorophenyl ketone:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

生物活性

Cyclohexyl 3,5-dichlorophenyl ketone (CDPK) is an organic compound notable for its potential biological activities. This compound features a cyclohexyl group, a ketone functional group, and a dichlorophenyl moiety, which contribute to its chemical reactivity and biological interactions. This article explores the biological activity of CDPK, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C₁₃H₁₂Cl₂O

- Molecular Weight : 257.16 g/mol

- Structure : The presence of chlorine atoms at the 3 and 5 positions on the phenyl ring enhances its reactivity and interaction with biological macromolecules.

The biological activity of CDPK is largely attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Hydrophobic Interactions : The cyclohexyl group facilitates hydrophobic interactions with lipid membranes and proteins.

- Halogen Bonding : The chlorine substituents can participate in halogen bonding, further modulating the compound's biological activity .

Antimicrobial Activity

CDPK has been investigated for its antimicrobial properties. In vitro studies have demonstrated that compounds structurally related to CDPK exhibit significant antibacterial activity against various bacterial strains. For instance, derivatives of similar compounds showed comparable efficacy to standard antibiotics like ciprofloxacin against Salmonella typhi and Staphylococcus aureus .

Anti-inflammatory Properties

Research indicates that CDPK may possess anti-inflammatory properties. The compound's ability to inhibit specific pathways involved in inflammation could make it a candidate for developing new therapeutic agents targeting inflammatory diseases .

Study on Antibacterial Activity

A study published in the New Journal of Chemistry evaluated the antibacterial activity of synthesized compounds related to CDPK. The results indicated that certain derivatives exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, one derivative was found to be as effective as ciprofloxacin against Salmonella typhi .

Mechanistic Insights from Enzyme Inhibition Studies

Further investigations into the enzyme inhibition mechanisms revealed that CDPK could act as a reversible inhibitor of specific enzymes involved in bacterial metabolism. This was supported by kinetic studies demonstrating competitive inhibition patterns with respect to substrate concentration .

Applications in Medicinal Chemistry

CDPK serves as a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals. Its role as an intermediate in various chemical reactions allows for the synthesis of more complex organic molecules with potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ketone group; dichlorophenyl moiety | Antimicrobial; anti-inflammatory |

| Cyclohexyl phenyl ketone | Similar structure without dichloro substituents | Limited antibacterial activity |

| Cycloheptyl 3,5-dichlorophenyl ketone | Larger cycloheptyl group | Enhanced reactivity; unique biological interactions |

属性

IUPAC Name |

cyclohexyl-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLILNICEVGMVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642610 | |

| Record name | Cyclohexyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-51-2 | |

| Record name | Cyclohexyl(3,5-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。